molecular formula C24H18Cl3N3O2 B11276057 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11276057
M. Wt: 486.8 g/mol
InChI Key: KIRNWPYNJRJKOX-UHFFFAOYSA-N
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Description

2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the amino and chlorophenyl groups. The final steps involve the methoxylation of the phenol ring and the coupling of the dichlorophenyl group.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents is also crucial to ensure high yield and purity. The process is typically carried out in large-scale reactors with continuous monitoring to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds

Scientific Research Applications

2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-AMINO-5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE
  • 2-AMINO-5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOLE
  • 4-AMINO-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

What sets 2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18Cl3N3O2

Molecular Weight

486.8 g/mol

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H18Cl3N3O2/c1-13-22(15-3-5-16(25)6-4-15)23(30-24(28)29-13)18-8-7-17(11-21(18)31)32-12-14-2-9-19(26)20(27)10-14/h2-11,31H,12H2,1H3,(H2,28,29,30)

InChI Key

KIRNWPYNJRJKOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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